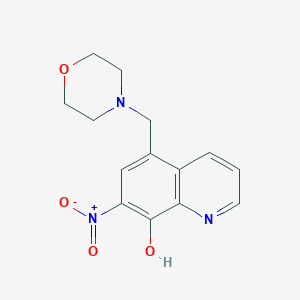
4-(benzyloxy)-3-chlorobenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(benzyloxy)-3-chlorobenzaldehyde oxime typically involves reactions like Knoevenagel condensation, which is utilized in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate from 4-chlorobenzaldehyde and ethyl acetoacetate (Kumar et al., 2016). Moreover, the synthesis of related compounds, such as benzil-α-arylimino oximes, involves condensation reactions followed by oxidative cyclization (Aggarwal et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(benzyloxy)-3-chlorobenzaldehyde oxime has been determined using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structure of related oxime compounds shows significant stabilization through intramolecular hydrogen bonds (Holzer et al., 2003).
Chemical Reactions and Properties
Oximes, including 4-(benzyloxy)-3-chlorobenzaldehyde oxime, participate in various chemical reactions. They are involved in cycloaddition reactions, such as the formal [4+2] cycloaddition with o-hydroxybenzyl alcohols under visible light to synthesize 1,3-benzoxazine derivatives (Qi et al., 2023). Furthermore, the oxime functional groups contribute to the formation of hydrogen-bonded network structures, significantly impacting the compound's supramolecular architecture (Bruton et al., 2003).
科学的研究の応用
Nucleophilicity and Reactivity
The study by Bolotin et al. (2016) explores the nucleophilicity of various oxime species, including 4-morpholylcarbamidoxime and benzamidoxime, in reactions with nitrilium closo-decaborate clusters. This research provides insights into the reactivity of oximes and their potential applications in synthetic organic chemistry, particularly in nucleophilic addition reactions (Bolotin et al., 2016).
Advanced Oxidation Processes
Bokare and Choi (2011) report on the oxidative degradation of aqueous organic pollutants using advanced oxidation processes based on the Cr(III)/Cr(VI) redox cycle. Their findings demonstrate the potential of using oximes in environmental remediation techniques to degrade pollutants effectively (Bokare & Choi, 2011).
Photophysical and Photochemical Properties
The synthesis, photophysical, and photochemical properties of substituted zinc phthalocyanines, as reported by GÜrol et al. (2007), show the potential of oxime derivatives in photodynamic therapy (PDT) applications. These compounds demonstrate high triplet and singlet oxygen quantum yields, indicating their usefulness as Type II photosensitizers in PDT (GÜrol et al., 2007).
Synthesis of Quinoxaline-1-Oxides
Aggarwal et al. (2006) developed a synthetic protocol for the oxidation of benzil-α-arylimino oximes, leading to the efficient synthesis of 2,3-diphenylquinoxaline-1-oxide. This study highlights the application of oximes in the synthesis of heterocyclic compounds, which are valuable in various chemical industries (Aggarwal et al., 2006).
Anticancer Activity
Song et al. (2005) investigated the synthesis and anticancer activity of 2,3,4‐trimethoxyacetophenoxime ester compounds containing a benzothiazole moiety. Their research provides a basis for the development of new anticancer agents, demonstrating the potential medicinal applications of oxime derivatives (Song et al., 2005).
特性
IUPAC Name |
(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-8-12(9-16-17)6-7-14(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNFKQMOUAEDRF-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)
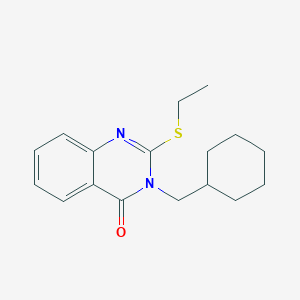

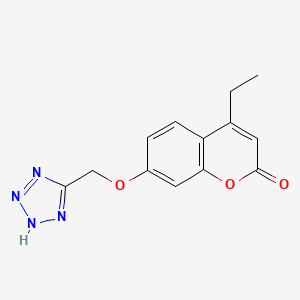
![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
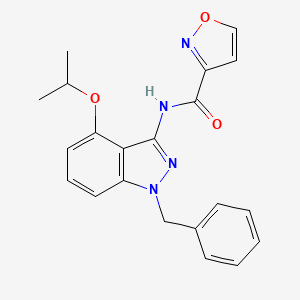
![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)
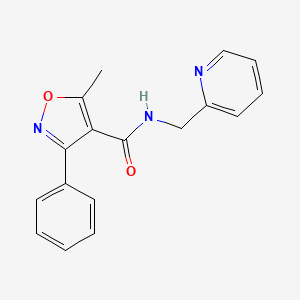
![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)
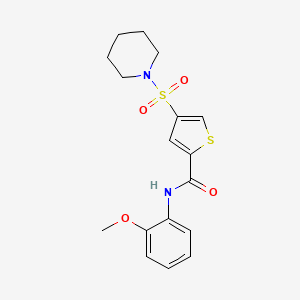
![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)
